[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate
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Overview
Description
[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with acetyloxy and phenylmethoxycarbonylamino groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate typically involves multi-step organic reactions. One common method includes the acetylation of 4-(phenylmethoxycarbonylamino)cyclohexanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or phenylmethoxycarbonylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their mechanisms.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate involves its interaction with specific molecular targets. The acetyloxy and phenylmethoxycarbonylamino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate: Unique due to its specific substitution pattern on the cyclohexyl ring.
[2-Acetyloxy-4-(methoxycarbonylamino)cyclohexyl] acetate: Lacks the phenyl group, leading to different reactivity and applications.
[2-Acetyloxy-4-(phenylamino)cyclohexyl] acetate: Lacks the methoxycarbonyl group, affecting its chemical properties and biological activity.
Uniqueness
The presence of both acetyloxy and phenylmethoxycarbonylamino groups in this compound imparts unique chemical and biological properties
Properties
Molecular Formula |
C18H23NO6 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate |
InChI |
InChI=1S/C18H23NO6/c1-12(20)24-16-9-8-15(10-17(16)25-13(2)21)19-18(22)23-11-14-6-4-3-5-7-14/h3-7,15-17H,8-11H2,1-2H3,(H,19,22) |
InChI Key |
UHYVPOKIUIUCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1OC(=O)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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